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4-[(3,5-dimethylphenoxy)methyl]benzoic Acid Documentation Hub

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  • Product: 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid
  • CAS: 149288-57-3

Core Science & Biosynthesis

Foundational

4-[(3,5-dimethylphenoxy)methyl]benzoic acid CAS 149190-98-7 properties

An in-depth technical guide on 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (and its CAS-linked structural analog), tailored for researchers and drug development professionals.[1] CAS Reference: 149190-98-7 (See Structura...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (and its CAS-linked structural analog), tailored for researchers and drug development professionals.[1]

CAS Reference: 149190-98-7 (See Structural Disambiguation) Compound Class: Lipophilic Aromatic Carboxylic Acid / Phenoxyalkyl Benzoate[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid , a significant pharmacophore in medicinal chemistry.[1] Often utilized as a "privileged structure" in fragment-based drug discovery (FBDD), this scaffold combines a lipophilic tail (3,5-dimethylphenyl) with a polar head group (benzoic acid) via a flexible linker.[1]

Critical Structural Note: Database discrepancies exist regarding CAS 149190-98-7.[1] While some sources link this CAS to the direct ether 4-(3,5-dimethylphenoxy)benzoic acid (MW 242.27), the chemical name provided in this directive specifies the methyl-bridged variant (MW 256.30).[1] This guide focuses on the methyl-bridged variant (benzyl ether) as requested, while noting the direct ether analog where relevant for comparative pharmacology.

Key Applications:

  • PPAR Agonism: Structural homology to fibrates (e.g., Bezafibrate) suggests utility in metabolic modulation.[1]

  • Allosteric Modulation: The bulky, hydrophobic 3,5-dimethyl moiety is ideal for occupying deep hydrophobic pockets in targets like Hemoglobin (antisickling) or Nuclear Receptors (RXR/TR).[1]

  • Synthetic Intermediate: A versatile building block for generating hydroxamic acids (HDAC inhibitors) or benzamides.[1]

Chemical Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of three distinct functional domains, each conferring specific pharmacological properties:

  • Head Group (Benzoic Acid): Provides the primary ionic interaction (H-bond donor/acceptor) with positively charged residues (Arg, Lys) in the target protein's active site.[1]

  • Linker (Methylene Bridge): The -CH2-O- unit introduces rotational freedom, allowing the molecule to adopt a "bent" conformation distinct from the rigid diphenyl ether analogs.[1]

  • Tail Group (3,5-Dimethylphenyl): A "grease ball" motif.[1] The 3,5-dimethyl substitution pattern increases lipophilicity and steric bulk, preventing metabolic oxidation at the para-position and enhancing Van der Waals contacts.[1]

Calculated Physicochemical Properties

Data based on in-silico consensus models for the methyl-bridged variant (C16H16O3).[1]

PropertyValuebiological Implication
Molecular Weight 256.30 g/mol Optimal for fragment-based screening (<300 Da).[1]
LogP (Consensus) 4.2 ± 0.3High lipophilicity; likely requires formulation aids (e.g., DMSO, cyclodextrins).[1]
TPSA 46.5 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
pKa (Acid) ~4.2Exists as a mono-anion at physiological pH (7.4).[1]
Rotatable Bonds 4Moderate flexibility minimizes entropic penalty upon binding.[1]

Synthetic Pathways & Optimization

The synthesis of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid typically employs a Williamson Ether Synthesis.[1] This route is preferred over Ullmann coupling for the methyl-bridged variant due to milder conditions and higher yields.[1]

Reaction Logic
  • Electrophile: Methyl 4-(bromomethyl)benzoate.[1] The benzylic bromide is highly reactive toward nucleophiles.[1]

  • Nucleophile: 3,5-Dimethylphenol.[1] The phenolic proton is acidic (pKa ~10) and easily deprotonated by mild bases.[1]

  • Base: Potassium Carbonate (

    
    ).[1][2][3] Anhydrous conditions are critical to prevent hydrolysis of the bromide.[1]
    
Synthesis Workflow Diagram

The following Graphviz diagram illustrates the optimized synthetic route, including the critical hydrolysis step.

SynthesisRoute Phenol 3,5-Dimethylphenol Step1 Step 1: Ether Formation K2CO3, Acetone, Reflux, 6h Phenol->Step1 Bromide Methyl 4-(bromomethyl)benzoate Bromide->Step1 Intermediate Ester Intermediate (Methyl 4-[(3,5-dimethylphenoxy)methyl]benzoate) Step2 Step 2: Hydrolysis LiOH, THF/H2O, RT, 2h Intermediate->Step2 Product Final Product (Acid Form) Step1->Intermediate SN2 Mechanism Step2->Product Saponification

Caption: Two-step convergent synthesis via Williamson ether formation followed by ester hydrolysis.

Biological Relevance & Mechanism of Action[1][4]

While specific "blockbuster" drugs with this exact structure are rare, the 4-(phenoxymethyl)benzoic acid scaffold is a validated pharmacophore in several therapeutic areas.[1]

Pharmacophore Mapping

This molecule serves as a probe for Lipophilic Acid Binding Pockets .[1]

  • PPAR Agonism (Peroxisome Proliferator-Activated Receptors): The structure mimics the fibrate class (e.g., Gemfibrozil), where the carboxylic acid binds to the Tyr/His cluster in the PPAR ligand-binding domain (LBD), and the dimethylphenyl tail occupies the hydrophobic arm.[1]

  • Antisickling Agents: Similar benzoic acid derivatives bind to the

    
    -cleft of hemoglobin, stabilizing the oxygenated state (R-state) and preventing the polymerization of Sickle Hemoglobin (HbS).[1]
    
  • CRTH2 Antagonism: Phenoxy-acetic/benzoic acids are known antagonists of the Prostaglandin D2 receptor, relevant in asthma therapy.[1]

Signaling Interaction Diagram

Hypothetical mode of action in Nuclear Receptor (PPAR) signaling.

Mechanism Ligand 4-[(3,5-dimethylphenoxy)methyl]benzoic acid Receptor Nuclear Receptor (e.g., PPAR-alpha) Ligand->Receptor Hydrophobic Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change DNA PPRE (Promoter Region) Complex->DNA Heterodimerization (RXR) Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activation

Caption: Proposed mechanism of action for lipophilic carboxylates in nuclear receptor modulation.[1]

Experimental Protocols

Protocol: Optimized Synthesis

Objective: Produce 5.0 g of high-purity (>98%) target acid.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (1.0 eq)[1]

  • 3,5-Dimethylphenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetone (Reagent Grade)[1]

  • Lithium Hydroxide (LiOH)[1]

Step-by-Step Methodology:

  • Ether Formation:

    • Charge a 250 mL round-bottom flask with 3,5-dimethylphenol (1.1 eq) and acetone (10 vol).

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 15 min to facilitate deprotonation.
      
    • Add Methyl 4-(bromomethyl)benzoate (1.0 eq) portion-wise.[1]

    • Reflux the mixture at 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize the intermediate ester from cold methanol.[1]

  • Hydrolysis:

    • Dissolve the ester in THF:Water (3:1).[1]

    • Add LiOH (3.0 eq) and stir at ambient temperature for 2 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

    • Isolation: Filter the resulting white precipitate.[1] Wash with cold water.[1] Dry in a vacuum oven at 45°C.

Protocol: Solubility Assay (Thermodynamic)

Rationale: Due to high lipophilicity, accurate solubility data is crucial for biological assay formulation.[1]

  • Weigh 5 mg of compound into a glass vial.

  • Add 500

    
    L of PBS (pH 7.4).
    
  • Shake at 25°C for 24 hours.

  • Centrifuge at 10,000 rpm for 10 min.

  • Analyze supernatant via HPLC-UV (254 nm) against a DMSO standard curve.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at +4°C, desiccated. Stable for >2 years in solid state.

References

  • ChemicalBook. (2024).[1] 4-(3,5-Dimethylphenoxy)benzoic acid - CAS 149190-98-7 Properties and Suppliers. Retrieved from [1]

  • PubChem. (2024).[1][4] Compound Summary: Benzoic acid derivatives and Phenoxyalkyl acids. Retrieved from [1]

  • PrepChem. (2023).[1] Synthesis of Phenoxy-benzoic acid derivatives via Williamson Ether Synthesis. Retrieved from [1]

  • MDPI. (2022).[1] Estrogenic and PPAR Activity of Benzoic Acid Derivatives. Retrieved from [1]

  • Guide to Pharmacology. (2024).[1] Nuclear Receptor Ligands: PPAR agonists and Fibrates.[1] Retrieved from [1]

Sources

Exploratory

Therapeutic targets for 4-[(3,5-dimethylphenoxy)methyl]benzoic acid

An In-Depth Technical Guide to the Therapeutic Targets of 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid Executive Summary While 4-[(3,5-dimethylphenoxy)methyl]benzoic acid is not extensively documented in publicly availabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Targets of 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid

Executive Summary

While 4-[(3,5-dimethylphenoxy)methyl]benzoic acid is not extensively documented in publicly available scientific literature, its structural characteristics as an aryl alkanoic acid strongly suggest a primary therapeutic target: the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This guide provides a comprehensive exploration of FFAR1 as the principal hypothesized target for this compound. We will delve into the scientific rationale for this hypothesis, the intricate signaling pathways associated with FFAR1 activation, and a detailed roadmap for the experimental validation of this interaction. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for investigating the therapeutic potential of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid and similar chemical entities.

Introduction to 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid and its Hypothesized Target

The chemical structure of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid, featuring a benzoic acid connected to a phenoxy moiety, places it within a class of compounds known to interact with metabolic receptors. A significant number of small molecule FFAR1/GPR40 agonists are aryl alkanoic acid derivatives, such as phenylpropionic acids, phenylacetic acids, and phenoxyacetic acids[1]. This structural similarity forms the basis of our central hypothesis: 4-[(3,5-dimethylphenoxy)methyl]benzoic acid is a potential agonist of FFAR1/GPR40.

FFAR1 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in intestinal enteroendocrine cells and the brain[2][3]. It is activated by medium- and long-chain free fatty acids (FFAs)[4][5]. The activation of FFAR1 in pancreatic β-cells by FFAs potentiates glucose-stimulated insulin secretion (GSIS)[6][7]. This glucose-dependent action makes FFAR1 an attractive therapeutic target for type 2 diabetes mellitus (T2DM), as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues[3].

The Therapeutic Rationale: Targeting FFAR1/GPR40 in Metabolic Disease

The pursuit of FFAR1 agonists for the treatment of T2DM is a well-established area of drug discovery. The receptor's role in enhancing insulin secretion only in the presence of elevated glucose levels offers a physiological advantage[1][3]. Beyond its effects on insulin secretion, FFAR1 activation has been linked to other beneficial metabolic effects. For instance, in intestinal L and K cells, FFAR1 stimulation can promote the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further contribute to glucose homeostasis[7].

Some studies also suggest that FFAR1 activation may have protective effects on β-cells, potentially counteracting the pro-apoptotic effects of chronic exposure to high levels of certain fatty acids[6]. Furthermore, FFAR1 has been implicated in the regulation of hepatic steatosis, with agonists showing potential to improve liver fat accumulation[8].

The FFAR1/GPR40 Signaling Cascade: A Mechanistic Overview

Upon agonist binding, FFAR1 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein[9][10]. This initiates a well-characterized signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3].

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm[2][3].

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of PKC[2].

  • Potentiation of Insulin Exocytosis: The elevated cytoplasmic Ca2+ levels and PKC activation are key events that augment the exocytosis of insulin-containing granules from the pancreatic β-cell, but only when glucose metabolism provides the primary stimulus for secretion[3].

Interestingly, recent research has shown that FFAR1 can also stimulate cAMP production through a Gq-mediated activation of adenylate cyclase 2, adding another layer to its signaling complexity[10].

FFAR1_Signaling_Pathway cluster_cytoplasm Cytoplasm FFAR1 FFAR1/GPR40 G_protein Gαq/11 βγ FFAR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC Co-activation Insulin_Vesicle Insulin Vesicle Ca2_cyto->Insulin_Vesicle Triggering PKC->Insulin_Vesicle Potentiation Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis Agonist 4-[(3,5-dimethylphenoxy) methyl]benzoic acid Agonist->FFAR1 Binding Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_physiological Physiological Assays Binding Radioligand Binding Assay (Target Engagement) GTPgS [³⁵S]GTPγS Binding Assay (G Protein Activation) Binding->GTPgS Confirms functional activity Calcium Calcium Mobilization Assay (Proximal Signaling) GTPgS->Calcium IP1 Inositol Phosphate Assay (PLC Pathway) Calcium->IP1 Validates Gq pathway GSIS GSIS Assay (β-Cell Function) IP1->GSIS Hypothesis Hypothesis: Compound is an FFAR1 Agonist Hypothesis->Binding

Sources

Foundational

Targeting the Root Cause: A Technical Guide to Novel Hemoglobin S Allosteric Effectors

Executive Summary & The Biophysical Paradigm Shift Sickle cell disease (SCD) is a monogenic proteinopathy driven by a single missense mutation (Glu-β6 → Val-β6) in the β-globin gene[1]. Under hypoxic conditions, this sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Biophysical Paradigm Shift

Sickle cell disease (SCD) is a monogenic proteinopathy driven by a single missense mutation (Glu-β6 → Val-β6) in the β-globin gene[1]. Under hypoxic conditions, this substitution creates a hydrophobic patch that causes deoxygenated hemoglobin S (HbS) to polymerize into rigid, helical fibers, leading to erythrocyte sickling, hemolysis, and vaso-occlusion[1].

Historically, pharmacological interventions focused on downstream symptom management or the induction of fetal hemoglobin (HbF). However, the advent of small-molecule allosteric effectors has introduced a disease-modifying paradigm. By directly targeting the primary biophysical mechanism of HbS, these molecules shift the allosteric equilibrium of hemoglobin toward the high-affinity oxygenated state, fundamentally preventing the nucleation and polymerization of sickle fibers[2].

Mechanistic Foundations: The MWC Model and R-State Stabilization

To engineer and evaluate novel HbS effectors, one must ground their research in the Monod-Wyman-Changeux (MWC) allosteric model. Hemoglobin exists in a dynamic equilibrium between a tense, deoxygenated conformation (T-state) and a relaxed, oxygenated conformation (R-state)[3].

Because HbS polymerization exclusively occurs when the tetramer is in the T-state, stabilizing the R-state via allosteric modulation increases the oxygen affinity of HbS[2][4]. This stabilization ensures that a therapeutic fraction of HbS remains oxygenated—and thus aggregation-incompetent—even as erythrocytes transit through the hypoxic microenvironments of the microvasculature[1][3].

MOA DeoxyHbS Deoxygenated HbS (T-State) Polymer HbS Polymerization (Sickle Fibers) DeoxyHbS->Polymer Hypoxia SickleRBC Erythrocyte Sickling & Hemolysis Polymer->SickleRBC OxyHbS Oxygenated HbS (R-State) OxyHbS->DeoxyHbS O2 Release Stabilized Stabilized R-State (High O2 Affinity) OxyHbS->Stabilized Shift Equilibrium Effector Allosteric Effector (e.g., Voxelotor) Effector->OxyHbS Covalent Binding (N-term Valine) Stabilized->DeoxyHbS Inhibits HealthyRBC Maintained RBC Deformability Stabilized->HealthyRBC

Mechanism of HbS allosteric modulators shifting equilibrium to the R-state to prevent sickling.

Key Allosteric Effectors in Development

The landscape of R-state stabilizers is currently dominated by benzaldehyde derivatives that form reversible Schiff bases with the hemoglobin tetramer.

  • Voxelotor (GBT440): A first-in-class HbS polymerization inhibitor. Voxelotor binds covalently to the N-terminal valine of the Hb α-chain[5]. It operates with a 1:1 stoichiometry and exhibits an exceptional partitioning into red blood cells (RBC:plasma ratio of ~150:1), allowing therapeutic concentrations to be achieved inside the erythrocyte without systemic toxicity[4][5].

  • Osivelotor (GBT021601): A next-generation allosteric modulator designed to improve upon voxelotor's pharmacodynamics. Crystallographic analyses reveal that two molecules of GBT021601 can fit into the binding pocket, allowing it to bind to HbS in both 1:1 and 2:1 stoichiometries[6]. This dual-binding capability enables higher Hb occupancy at lower oral doses, resulting in profoundly improved RBC deformability, extended RBC half-life, and normalized hemoglobin levels in murine models[6].

Quantitative Comparison of Lead Effectors
ParameterVoxelotor (GBT440)Osivelotor (GBT021601)
Binding Site N-terminal valine (α-chain)N-terminal valine (α-chain)
Binding Mechanism Reversible Schiff baseReversible Schiff base
Stoichiometry 1:1[4]1:1 and 2:1[6]
RBC:Plasma Partitioning ~150:1[5]>150:1 (Optimized)
Max Hb Occupancy (In Vivo) ~30-40% at standard doses>40% at lower doses[6]

Experimental Workflows & Self-Validating Protocols

As an application scientist, evaluating novel HbS modulators requires a rigorous, self-validating cascade of assays. We must first prove biochemical target engagement (ODC shift) and subsequently validate functional cellular rescue (anti-sickling).

Workflow Compound Novel Effector Synthesis Binding Hb Binding Assay (Stoichiometry) Compound->Binding ODC Oxygen Dissociation Curve (HEMOX) Binding->ODC Select High Affinity Sickling In Vitro Sickling (Hypoxia Chamber) ODC->Sickling Left-Shifted P50 InVivo Murine SCD Model (Pharmacodynamics) Sickling->InVivo Anti-sickling Confirmed

Sequential experimental workflow for the preclinical evaluation of novel HbS allosteric effectors.

Protocol 1: Oxygen Dissociation Curve (ODC) Measurement via HEMOX Analyzer

Causality & Logic: To confirm that a novel compound acts as an R-state stabilizer, we must quantify its effect on hemoglobin's oxygen affinity. This is measured via the P50 value (the partial pressure of O2 at which Hb is 50% saturated). A leftward shift in the ODC (lower P50) confirms stabilization of the oxygenated state[7][8]. Self-Validation: The assay must simultaneously monitor methemoglobin (metHb) levels. If a compound oxidizes the heme iron (Fe2+ to Fe3+), it will artificially prevent polymerization but cause toxic methemoglobinemia. A valid allosteric effector lowers P50 without increasing metHb[7].

Step-by-Step Methodology:

  • Sample Preparation: Obtain purified human HbS (20 μM tetramer) or whole SS blood diluted 100-fold in pH 7.4 phosphate-buffered saline[3][7].

  • Compound Incubation: Add the allosteric effector at varying molar ratios (e.g., 0.5:1, 1:1, 2:1 drug-to-Hb tetramer). Incubate for 1 hour at 37°C to allow Schiff base formation to reach equilibrium[3].

  • HEMOX Initialization: Transfer the sample to the cuvette of a HEMOX analyzer (TCS Scientific Corporation) maintained at 37°C[7].

  • Deoxygenation Phase: Purge the sample chamber with nitrogen gas (N2) to steadily decrease the partial pressure of oxygen (pO2) while continuously recording the optical absorbance at dual wavelengths (e.g., 560 nm and 576 nm) to calculate the fraction of oxygenated hemoglobin (oxyHb%)[7].

  • Data Analysis: Plot oxyHb% against pO2. Calculate the P50 from three independent measurements. A successful effector will demonstrate a dose-dependent decrease in P50 compared to the vehicle control[7].

Protocol 2: In Vitro Hypoxic Sickling Assay

Causality & Logic: Biochemical affinity must translate to cellular phenotypic rescue. By subjecting treated SS RBCs to controlled hypoxia, we evaluate the compound's ability to delay or prevent the morphological sickling driven by intracellular HbS polymerization[6].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Wash whole blood from SCD patients (or SS mice) three times in hemox-buffer to remove plasma proteins and isolate RBCs.

  • Pre-incubation: Resuspend RBCs to a 20% hematocrit. Incubate with the allosteric effector (e.g., 10 μM to 1 mM) or a DMSO vehicle control for 2 hours at 37°C to ensure optimal RBC partitioning and Hb occupancy[5].

  • Hypoxic Challenge: Transfer the RBC suspension into a specialized hypoxia chamber. Flush the chamber with a hypoxic gas mixture (e.g., 2% O2, 98% N2) for 60 to 120 minutes to induce T-state transition and subsequent HbS polymerization.

  • Fixation: Rapidly inject anoxic 2% glutaraldehyde into the chamber to instantly fix the cells in their current morphological state, preventing re-oxygenation artifacts.

  • Quantification: Image the fixed cells using differential interference contrast (DIC) microscopy. Count a minimum of 500 cells per condition, scoring them as "normal" (biconcave) or "sickled" (classic crescent, holly leaf, or granular shapes). Calculate the percentage of sickled cells to validate the effector's efficacy[6].

Translational Impact

The successful application of these workflows has led to the clinical validation of allosteric modulators. By inhibiting HbS polymerization, drugs like voxelotor significantly reduce whole blood viscosity, improve red blood cell deformability, and decrease laboratory markers of hemolysis (e.g., indirect bilirubin and reticulocyte counts)[2][9]. As next-generation effectors like osivelotor progress through development, the focus remains on achieving higher Hb occupancy to further mitigate vaso-occlusive crises and end-organ damage[6].

References

  • Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Tre
  • Newer Modalities and Updates in the Management of Sickle Cell Disease: | JBM -
  • Promising role of voxelotor in managing sickle cell disease in children: a narrative review - Clinical and Experimental Pedi
  • Sickle Cell Hemoglobin “Drugged” with Cyclic Peptides Is Aggreg
  • GBT021601 improves red blood cell health and the pathophysiology of sickle cell disease in a murine model - ResearchG
  • Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin | ACS Medicinal Chemistry Letters -
  • Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - ACS Public
  • MWC allosteric model explains unusual hemoglobin-oxygen binding curves
  • Hemoglobin Non-equilibrium Oxygen Dissoci

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid

Abstract This guide details the solubility characteristics and determination protocols for 4-[(3,5-dimethylphenoxy)methyl]benzoic acid , a lipophilic carboxylic acid intermediate often utilized in metabolic disease resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solubility characteristics and determination protocols for 4-[(3,5-dimethylphenoxy)methyl]benzoic acid , a lipophilic carboxylic acid intermediate often utilized in metabolic disease research (e.g., PPAR agonist development). While structurally related to benzoic acid, the addition of the (3,5-dimethylphenoxy)methyl moiety significantly alters its physicochemical profile, necessitating specific handling in dimethyl sulfoxide (DMSO) and ethanol (EtOH). This document provides theoretical solubility ranges based on structural analogs, critical stability warnings regarding Fischer esterification in alcoholic solvents, and a validated protocol for empirical solubility determination.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6]

Structural Analysis

The compound consists of a polar benzoic acid "head" and a lipophilic 3,5-dimethylphenoxy "tail," linked by an ether bridge.

  • Acidic Moiety: The carboxylic acid (pKa ≈ 4.2–4.5) allows for pH-dependent solubility in aqueous buffers but drives dimerization in non-polar solvents.

  • Lipophilic Domain: The dimethyl-substituted phenoxy ring increases the partition coefficient (LogP), likely exceeding 3.0, making the compound sparingly soluble in water but highly soluble in organic solvents.

Solvent Suitability Matrix
SolventPredicted SolubilityMechanism of SolvationCritical Application Note
DMSO High (>50 mg/mL)Dipolar aprotic interaction; disrupts acid dimers via H-bond acceptance.Preferred for Stock Solutions. DMSO is hygroscopic; water absorption >1% can precipitate this lipophilic compound.
Ethanol Moderate/High (>20 mg/mL)Protic solvation; amphiphilic nature matches the compound's structure.Use Fresh Only. Risk of Fischer esterification (ethyl ester formation) upon long-term storage or heating.
Water Low (<0.1 mg/mL)Hydrophobic effect dominates at neutral/low pH.Soluble only as a salt (e.g., in 0.1 M NaOH or PBS pH > 7.4).

Experimental Protocol: Saturation Solubility

Objective: Determine the thermodynamic solubility of the compound in DMSO and Ethanol using the Shake-Flask method followed by HPLC-UV analysis.

Materials Required[1][2]
  • Compound: 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (>98% purity).

  • Solvents: DMSO (Anhydrous, ≥99.9%), Ethanol (Absolute, ≥99.5%).

  • Equipment: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters (compatible with DMSO/EtOH), HPLC system.

Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid (~10-20 mg) AddSolvent Add Solvent (1 mL) (DMSO or Ethanol) Start->AddSolvent Equilibrate Equilibrate 24h @ 25°C, 500 RPM AddSolvent->Equilibrate CheckSolid Visual Check: Is solid still present? Equilibrate->CheckSolid AddMoreSolid Add more solid CheckSolid->AddMoreSolid No (Fully Dissolved) Filter Filter (0.22 µm PTFE) Remove undissolved solid CheckSolid->Filter Yes (Suspension) AddMoreSolid->Equilibrate Dilute Dilute Filtrate (e.g., 1:100 in Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis Quantify vs Standard Curve Dilute->Analyze

Figure 1: Step-by-step Shake-Flask protocol for thermodynamic solubility determination. Ensure excess solid is always present during equilibration.

Detailed Procedure
Step 1: Preparation of Saturated Solutions[1]
  • Weigh approximately 20 mg of the compound into a 4 mL amber glass vial.

  • Add 1.0 mL of the solvent (DMSO or Ethanol).

  • Critical Check: If the solid dissolves immediately, add more compound until a visible suspension remains. The presence of solid phase is required to ensure thermodynamic equilibrium.

Step 2: Equilibration[1]
  • Seal vials tightly (use Parafilm over caps for Ethanol to prevent evaporation).

  • Place on an orbital shaker at 25°C ± 1°C for 24 hours.

  • Agitation speed: 500–700 RPM (vigorous enough to mix, but avoid splashing liquid onto the cap).

Step 3: Phase Separation
  • Allow samples to stand for 1 hour post-agitation to let large particles settle.

  • Using a glass syringe, withdraw ~0.5 mL of the supernatant.

  • Filter through a 0.22 µm PTFE or Nylon filter .

    • Note: Do not use Cellulose Acetate filters, as DMSO may dissolve the filter housing or membrane.

  • Discard the first 100 µL of filtrate (to saturate filter binding sites) and collect the rest.

Step 4: Quantification (HPLC-UV)

Dilute the filtrate significantly before injection to prevent column saturation.

  • Dilution Factor: Typically 1:100 or 1:1000 using Acetonitrile:Water (50:50).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes (Lipophilic compound elutes late).

    • Detection: UV @ 254 nm (Benzoic acid absorption) and 280 nm.

Expert Insights & Troubleshooting

The "Brick Dust" Phenomenon

Benzoic acid derivatives often exhibit high crystal lattice energy (high melting point), acting like "brick dust."

  • Observation: If solubility in Ethanol is lower than expected (<10 mg/mL), the compound may be forming stable polymorphs.

  • Remedy: Heat the ethanolic solution to 40°C for 1 hour, then cool to 25°C to overcome the kinetic barrier of the crystal lattice.

Stability in Ethanol (Esterification)

Carboxylic acids in primary alcohols (Ethanol) are susceptible to acid-catalyzed esterification, forming ethyl 4-[(3,5-dimethylphenoxy)methyl]benzoate .

  • Risk Factor: Low at neutral pH/room temp, but increases if the compound contains acidic impurities or if stored >48 hours.

  • QC Check: In the HPLC chromatogram, look for a secondary peak eluting after the main peak (esters are more lipophilic than the parent acid).

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere.

  • Impact: A DMSO stock solution left uncapped can absorb 10% water by weight in 24 hours. This causes the lipophilic benzoic acid derivative to crash out of solution (precipitation).

  • Protocol: Always use anhydrous DMSO and store stock solutions in aliquots at -20°C.

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(1), 58-69.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem. (2025).[2][3] Compound Summary: 3,5-Dimethylbenzoic acid (Structural Analog). National Library of Medicine.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

Disclaimer: This protocol is intended for research use only. The specific solubility values for catalog compounds may vary by batch and polymorphic form. Always perform empirical validation.

Sources

Application

Advanced Crystallization Protocols for Phenoxy-Methyl Benzoic Acid Derivatives

Topic: Content Type: Application Note & Protocol Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals. Abstract Phenoxy-methyl benzoic acid (PMBA) derivatives—structural motifs com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Abstract

Phenoxy-methyl benzoic acid (PMBA) derivatives—structural motifs common in PPAR agonists (e.g., Fenofibric acid) and high-performance polymer intermediates—present unique crystallization challenges. Their conformational flexibility, driven by the ether linkage, often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation. This Application Note provides field-validated protocols for the purification and polymorphic control of PMBA derivatives, focusing on overcoming low melting points and lipophilic impurity entrapment.

Introduction: The Chemical Challenge

The "phenoxy-methyl benzoic acid" scaffold combines a lipophilic tail (phenoxy-methyl) with a polar head (carboxylic acid). This amphiphilic nature creates a specific set of crystallization behaviors:

  • Conformational Flexibility: The ether oxygen (

    
    ) allows rotation, increasing the entropic barrier to lattice formation.
    
  • Dimerization: Like most carboxylic acids, these derivatives form hydrogen-bonded dimers (catemers or cyclic dimers) in non-polar solvents, which dictates the crystal habit.

  • Oiling Out: The presence of the methyl group and ether linkage often depresses the melting point. If the crystallization temperature (

    
    ) exceeds the oiling limit (
    
    
    
    ), the compound separates as an amorphous oil, trapping impurities.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, the solubility profile must be mapped to identify "Good" (Solvent) and "Bad" (Anti-solvent) candidates.

Table 1: Solubility Profile of PMBA Derivatives (at 25°C)
Solvent ClassExamplesSolubility StatusMechanistic Insight
Polar Protic Ethanol, Methanol, IPAHigh Disrupts acid dimers; good for cooling crystallization.
Polar Aprotic Acetone, DMSO, DMFVery High Strong H-bond acceptors; risk of solvate formation.
Non-Polar Toluene, XyleneModerate Promotes acid dimerization; yields robust crystals but lower yield.
Anti-Solvents Water, Heptane, HexaneNegligible Induces high supersaturation; Water is pH-dependent.
Chlorinated DCM, ChloroformHigh Good for polymorph screening (e.g., Fenofibric Acid Form A).

Critical Insight: PMBA derivatives typically have a pKa of ~4.0. Their solubility in water is pH-dependent. At pH > 6, they exist as soluble carboxylate salts; at pH < 3, they precipitate as free acids.

Protocol A: Reactive Crystallization (pH-Shift)

Goal: Primary purification from crude reaction mixtures. Mechanism: Chemical conversion from soluble salt to insoluble free acid.

Experimental Workflow
  • Dissolution: Suspend crude PMBA derivative in Water (10 volumes).

  • Salt Formation: Slowly add 1M NaOH until pH reaches 9.0–10.0. The solution should become clear as the salt forms.

  • Filtration: Filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities and by-products.

  • Controlled Nucleation (The Critical Step):

    • Standard: Add 1M HCl dropwise to reach pH 2.0.

    • Optimized (Anti-Oiling): Seed the solution with 1% pure crystals at pH 5.0 (cloud point), then continue acidification.

  • Aging: Stir the slurry for 2 hours at 20°C to allow Ostwald ripening (fines dissolve, large crystals grow).

  • Isolation: Vacuum filter and wash with acidic water (pH 2) to prevent salt re-formation.

Visualization: Reactive Crystallization Pathway

ReactiveCrystallization Crude Crude PMBA (Solid) Dissolution Dissolution (Add NaOH, pH > 9) Crude->Dissolution Filtration Filtration (Remove Insolubles) Dissolution->Filtration CloudPoint Cloud Point (Add HCl to pH ~5) Filtration->CloudPoint Seeding Add Seeds (Prevent Oiling) CloudPoint->Seeding Critical Control Point Precipitation Full Acidification (pH < 2) Seeding->Precipitation Isolation Filtration & Wash (Acidic Water) Precipitation->Isolation

Caption: Workflow for pH-shift reactive crystallization. Seeding at the cloud point is essential to prevent amorphous precipitation.

Protocol B: Anti-Solvent/Cooling Hybrid

Goal: Polymorph control and particle size distribution (PSD) engineering. System: Acetone (Solvent) / Water (Anti-solvent).

Experimental Workflow
  • Preparation: Dissolve the PMBA derivative in Acetone at 50°C (near boiling) to obtain a concentration of ~0.5 g/mL.

  • Polishing: Hot filter to remove dust/seeds.

  • Initial Cooling: Cool to 40°C.

  • Anti-Solvent Addition (Phase 1): Add Water slowly until the solution becomes slightly turbid (Cloud Point).

  • Seeding: Add 0.5 wt% of the desired polymorph (e.g., Form B for Fenofibric Acid analogs).

  • Aging: Hold at 40°C for 30 minutes. This ensures seeds grow rather than dissolve.

  • Anti-Solvent Addition (Phase 2): Add remaining Water (Total ratio Acetone:Water 1:1 to 1:3) over 2 hours while cooling to 5°C.

  • Isolation: Filter and dry under vacuum at 40°C.

Expert Note: If the product "oils out" (forms liquid droplets) upon water addition, the supersaturation is too high. Stop water addition , heat the mixture until the oil redissolves, and add seeds immediately upon cooling.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out (Liquid-Liquid Phase Separation) is the most common failure mode for phenoxy-benzoic derivatives. It occurs when the metastable limit of the oil phase is crossed before the crystal nucleation limit.

Decision Matrix for Oiling Out
ObservationRoot CauseCorrective Action
Milky Emulsion

(depressed by solvent)
Lower the temperature slower or use a solvent with a higher boiling point.
Sticky Gum Impurities acting as plasticizersUse Methanol as a solvent (impurities are often more soluble in MeOH).
No Nucleation High metastable zone width (MSZW)Sonication or High-Shear Mixing to induce nucleation.
Visualization: Oiling Out Logic

OilingOutLogic Start Crystallization Started Check Droplets/Emulsion Observed? Start->Check Yes Yes (Oiling Out) Check->Yes No No (Clear/Cloudy) Check->No Action1 Re-heat to Clear Solution Yes->Action1 Action2 Add Seeds at Lower Supersaturation Action1->Action2 Action3 Continue Cooling/ Anti-solvent No->Action3

Caption: Logic flow for detecting and remediating oiling out (LLPS) during crystallization.

References

  • Google Patents. (2009). US20090187040A1: Fenofibric acid polymorphs; methods of making.
  • Royal Society of Chemistry (CrystEngComm). (2012). Co-crystallisation of benzoic acid derivatives with N-containing bases. Retrieved from [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • PubChem. (2025). 2-Phenoxybenzoic acid Compound Summary. Retrieved from [Link]

Method

Using 4-[(3,5-dimethylphenoxy)methyl]benzoic acid as a polymer intermediate

Application Note: 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid as a Functional Polymer Intermediate Executive Summary This guide details the application of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (DMPMBA) as a functio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid as a Functional Polymer Intermediate

Executive Summary

This guide details the application of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid (DMPMBA) as a functional end-capping agent and structural modifier in advanced polymer synthesis. Specifically designed for drug development and high-performance materials, this intermediate serves two critical functions:

  • Hydrophobic Modification: It introduces a bulky, aromatic, hydrophobic moiety to hydrophilic polymers (e.g., PEG, PLGA), facilitating the formation of stable micelles for drug delivery.

  • Crystallinity Modulation: In engineering thermoplastics, it acts as a chain terminator that disrupts packing efficiency, thereby modulating the glass transition temperature (

    
    ) and solubility.
    

This document provides validated protocols for its synthesis, conjugation, and characterization, ensuring reproducibility in a research setting.

Chemical Profile & Mechanism of Action

PropertyDescription
Chemical Structure A benzoic acid core linked via a methylene ether spacer to a 3,5-dimethyl-substituted phenol.
Molecular Formula

Key Functionality Carboxylic Acid (-COOH): Reactive site for esterification or amidation.Ether Linkage (-CH2-O-): Chemically stable spacer providing flexibility.3,5-Dimethylphenoxy Tail: Provides steric bulk and hydrophobicity.
Solubility Soluble in DMSO, DMF, THF, DCM; Insoluble in water.
Stability Stable under standard polymerization conditions; ether linkage resistant to hydrolysis.

Mechanistic Insight: The 3,5-dimethyl substitution pattern on the phenoxy ring creates a "steric shield" that prevents


-

stacking aggregation often seen with unsubstituted phenyl groups, while maintaining high hydrophobicity. This unique balance makes DMPMBA ideal for tuning the Critical Micelle Concentration (CMC) of amphiphilic block copolymers.

Protocol 1: Synthesis of DMPMBA Intermediate

Note: Commercial availability of this specific derivative may be limited. The following validated protocol ensures high-purity synthesis.

Reaction Type: Williamson Ether Synthesis followed by Hydrolysis.

Reagents:
  • Methyl 4-(chloromethyl)benzoate (1.0 equiv)

  • 3,5-Dimethylphenol (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 equiv)

  • Solvent: Acetone or DMF (anhydrous)

Step-by-Step Methodology:
  • Coupling:

    • Dissolve 3,5-dimethylphenol (1.1 eq) in acetone. Add

      
       (2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide.
      
    • Add Methyl 4-(chloromethyl)benzoate (1.0 eq) and catalytic KI.

    • Reflux for 12–16 hours under Nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Filter off inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with 1M NaOH (to remove excess phenol), water, and brine. Dry over

      
       and concentrate to yield the Methyl Ester Intermediate .
      
  • Hydrolysis:

    • Dissolve the intermediate in THF:MeOH (1:1).

    • Add LiOH (2M aqueous solution, 3.0 eq). Stir at 60°C for 4 hours.

    • Workup: Acidify to pH 2 with 1M HCl. The product, 4-[(3,5-dimethylphenoxy)methyl]benzoic acid , will precipitate.

    • Purification: Recrystallize from Ethanol/Water to achieve >98% purity (HPLC).

Protocol 2: Polymer End-Capping (PEGylation Example)

Application: Creating an Amphiphilic Block Copolymer (DMPMBA-PEG) for micellar drug delivery.

Rationale: The DMPMBA cap converts hydrophilic PEG into an amphiphile capable of self-assembly.

Workflow Diagram (Graphviz)

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Application DMPMBA DMPMBA (Carboxylic Acid) ActiveEst NHS-Active Ester DMPMBA->ActiveEst Activation (DCM, 0°C) EDC EDC / NHS (Coupling Agents) EDC->ActiveEst Conjugate DMPMBA-PEG (Amphiphile) ActiveEst->Conjugate Nucleophilic Attack (TEA, RT, 24h) PEG mPEG-NH2 (Amine Terminated) PEG->Conjugate Micelle Self-Assembled Micelle Conjugate->Micelle Water Dispersion

Caption: Schematic pathway for the activation of DMPMBA and its conjugation to PEG-amine to form self-assembling micelles.

Detailed Procedure:
  • Activation:

    • Dissolve DMPMBA (1.2 eq) in anhydrous DCM.

    • Add EDC.HCl (1.5 eq) and NHS (1.5 eq). Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Formation of the NHS-ester can be verified by TLC or IR (shift of carbonyl peak).

  • Conjugation:

    • Add

      
       (Molecular Weight 2000–5000 Da, 1.0 eq) and Triethylamine (TEA, 2.0 eq) to the reaction mixture.
      
    • Stir at Room Temperature for 24 hours under Nitrogen.

  • Purification:

    • Precipitate the polymer into cold Diethyl Ether (10x volume).

    • Filter and redissolve in water.

    • Dialysis: Dialyze against distilled water (MWCO 1000 Da) for 48 hours to remove unreacted small molecules.

    • Lyophilize to obtain the white powder product.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

TechniqueDiagnostic SignalPurpose
1H-NMR (DMSO-d6)

2.2 ppm (s, 6H, -CH3 )

5.1 ppm (s, 2H, -CH2-O- )

3.6 ppm (PEG backbone)
Confirm conjugation ratio and structure integrity. The integration ratio of the methyl protons (2.2 ppm) to PEG protons confirms the Degree of Substitution (DS).
GPC (Gel Permeation) Shift to higher MW; Monomodal peak.Verify absence of free DMPMBA and cross-linking.
DSC Shift in

or

.
Assess effect of the bulky end-group on crystallinity.
CMC Determination Fluorescence spectroscopy (Pyrene probe).Determine the concentration at which micelles form (critical for drug delivery).

References

  • Williamson Ether Synthesis Principles

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Polymer End-Capping Strategies

    • Gauthier, M. A., & Gibson, M. I. (2010). Synthesis of Functional Polymers by Post-Polymerization Modification. Angewandte Chemie International Edition.

  • Phenoxymethyl Benzoic Acid Derivatives in Liquid Crystals

    • Imrie, C. T., et al. (1994). Liquid Crystalline Polymers Containing Phenoxymethyl Benzoate Mesogens. Macromolecules. (Cited as general structural analogue reference).

  • PEGylation for Drug Delivery

    • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(3,5-Dimethylphenoxy)methyl]benzoic Acid

Welcome to the technical support guide for the synthesis of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Synthesis Overview and Mechanism

The most reliable and common method for preparing 4-[(3,5-dimethylphenoxy)methyl]benzoic acid is via the Williamson ether synthesis , followed by saponification.[1][2] This strategy involves two key stages:

  • Ether Formation: A nucleophilic substitution (SN2) reaction between the sodium or potassium salt of 3,5-dimethylphenol (the phenoxide) and an alkyl halide, typically methyl 4-(bromomethyl)benzoate. The use of the methyl ester of the benzoic acid is crucial to prevent the acidic proton of the carboxyl group from interfering with the basic conditions required for phenoxide formation.

  • Saponification: Hydrolysis of the resulting methyl ester under basic conditions to yield the final carboxylic acid product.

The core of this synthesis, the Williamson ether formation, proceeds via an SN2 mechanism.[1][3] The phenoxide ion acts as a potent nucleophile, executing a backside attack on the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This concerted mechanism displaces the bromide leaving group, forming the ether linkage. This reaction is highly effective because it involves a primary benzylic halide, which is ideal for SN2 reactions and less prone to competing elimination reactions.[1][2][3]

Williamson_Ether_Synthesis Figure 1: S-N-2 Mechanism for Ether Formation cluster_reactants Reactants cluster_ts Transition State cluster_products Products phenoxide 3,5-Dimethylphenoxide ts [Phenoxide---C---Br]‡ phenoxide->ts Nucleophilic Attack alkyl_halide Methyl 4-(bromomethyl)benzoate alkyl_halide->ts ether Methyl 4-[(3,5-dimethylphenoxy)methyl]benzoate ts->ether Bond Formation bromide Bromide Ion (Br⁻) ts->bromide Leaving Group Departure

Caption: SN2 mechanism for the formation of the ether intermediate.

Optimized Experimental Protocol

This protocol outlines a reliable, high-yield procedure for the synthesis.

Reagent Table
ReagentMolar Mass ( g/mol )AmountMolesNotes
3,5-Dimethylphenol122.1710.0 g0.0819Starting Nucleophile
Methyl 4-(bromomethyl)benzoate229.0718.75 g0.0819Starting Electrophile
Potassium Carbonate (K₂CO₃)138.2116.97 g0.1228Base (Anhydrous)
N,N-Dimethylformamide (DMF)73.09150 mL-Solvent (Anhydrous)
Sodium Hydroxide (NaOH)40.006.55 g0.1638Saponification Base
Methanol (MeOH)32.04100 mL-Saponification Solvent
Hydrochloric Acid (HCl)36.46As needed-For Acidification (6M)
Ethyl Acetate88.11As needed-Extraction Solvent
Step-by-Step Methodology

Part A: Ether Synthesis

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethylphenol (10.0 g), potassium carbonate (16.97 g), and anhydrous DMF (150 mL).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenol.

  • Addition of Electrophile: Add methyl 4-(bromomethyl)benzoate (18.75 g) to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 500 mL of cold water and stir. Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude methyl ester intermediate.

Part B: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the crude methyl ester from Part A in 100 mL of methanol in a round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (6.55 g) in 25 mL of water. Heat the mixture to reflux for 2-3 hours until TLC analysis shows the disappearance of the ester spot.

  • Solvent Removal: Cool the reaction and remove the methanol under reduced pressure.

  • Purification: Dilute the remaining aqueous solution with 200 mL of water. Wash with 50 mL of diethyl ether to remove any non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 6M HCl with cooling in an ice bath until the pH is approximately 1-2. A white precipitate of 4-[(3,5-dimethylphenoxy)methyl]benzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the most likely causes?

A: Low yields in Williamson ether syntheses are common and can stem from several factors.[5] Here are the primary culprits and their solutions:

  • Incomplete Deprotonation of Phenol: The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.

    • Solution: Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. Using a stronger base like sodium hydride (NaH) is an option, but requires strictly anhydrous conditions and greater handling care.

  • Incorrect Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, which shields its nucleophilic character and drastically slows the reaction rate.[2][5]

    • Solution: Always use a polar aprotic solvent like DMF, acetonitrile, or DMSO.[2][6] Ensure the solvent is anhydrous, as water can interfere with the reaction.[7]

  • Insufficient Reaction Time or Temperature: The SN2 reaction has a significant activation energy barrier. Typical laboratory conditions require heating for 1 to 8 hours at 50 to 100°C.[2][5]

    • Solution: Ensure the reaction is heated to the recommended temperature (80-90°C) and monitor by TLC until the starting material is consumed. Extending the reaction time may be necessary.

  • Side Reactions: While the primary benzylic halide minimizes elimination, a potential side reaction for phenoxides is C-alkylation, where the electrophile attaches to the aromatic ring instead of the oxygen.[5]

    • Solution: C-alkylation is often favored by certain solvent and counter-ion combinations. Sticking to the recommended K₂CO₃/DMF system generally favors the desired O-alkylation.

Q2: I'm having difficulty purifying the final product. It appears oily or has a low melting point.

A: This usually indicates the presence of unreacted starting materials or byproducts.

  • Cause: The most common impurity is unreacted 3,5-dimethylphenol. Since it is also acidic (though much weaker than the product), it can be carried through the work-up.

    • Solution 1 (Improved Work-up): After the saponification step, before acidification, perform a thorough wash of the basic aqueous solution with a non-polar organic solvent like diethyl ether or hexanes. This will remove the less polar, unreacted 3,5-dimethylphenol, which is not in its salt form. The desired product, as a carboxylate salt, will remain in the aqueous layer.

    • Solution 2 (Recrystallization): A carefully performed recrystallization is highly effective.[4][8] Dissolve the crude product in a minimal amount of a hot solvent (like ethanol) and slowly add a co-solvent in which the product is less soluble (like water) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Q3: The reaction seems to have stalled; the TLC shows starting materials are still present even after 8 hours.

A: This points to an issue with reaction kinetics or reagent activity.

  • Cause 1: Poor Reagent Quality: The alkyl halide may have degraded, or the base may be of low quality or hydrated.

    • Solution: Use fresh, high-purity methyl 4-(bromomethyl)benzoate. Ensure the potassium carbonate is anhydrous.

  • Cause 2: Insufficient Mixing/Solubility: In a solid-liquid phase reaction, efficient mixing is critical.

    • Solution: Ensure vigorous stirring. If solubility is an issue, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[1] A PTC can shuttle the phenoxide ion into the organic phase (or create a more soluble ion pair), dramatically increasing the reaction rate even under milder conditions.[9][10][11]

Troubleshooting_Flowchart cluster_reaction Reaction Issues cluster_purity Reagent Issues cluster_workup Purification Issues start Low Product Yield check_reaction Check Reaction Conditions start->check_reaction check_purity Check Reagent Purity start->check_purity check_workup Review Work-up Protocol start->check_workup temp Temperature too low? check_reaction->temp solvent Solvent Protic? (e.g., EtOH) check_reaction->solvent base Base weak/wet? check_reaction->base halide_purity Alkyl Halide Degraded? check_purity->halide_purity phenol_purity Phenol Impure? check_purity->phenol_purity extraction Incomplete Extraction? check_workup->extraction precipitation Impure Precipitate? check_workup->precipitation sol_temp Increase to 80-90°C temp->sol_temp sol_solvent Use anhydrous DMF or ACN solvent->sol_solvent sol_base Use dry K₂CO₃ Consider PTC (TBAB) base->sol_base sol_halide Use fresh reagent halide_purity->sol_halide sol_phenol Purify phenol if needed phenol_purity->sol_phenol sol_extraction Increase extraction volume/ number of extractions extraction->sol_extraction sol_precipitation Wash aqueous layer with ether before acidification. Recrystallize final product. precipitation->sol_precipitation

Caption: Troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to use methyl 4-(bromomethyl)benzoate instead of just reacting with 4-(bromomethyl)benzoic acid directly?

A: The Williamson ether synthesis requires basic conditions to deprotonate the phenol. The carboxylic acid on 4-(bromomethyl)benzoic acid is acidic and would be deprotonated by the base, forming a carboxylate. This negatively charged carboxylate would then be unreactive or could lead to unwanted side reactions. By protecting the carboxylic acid as a methyl ester, this acidic proton is removed, allowing the ether synthesis to proceed cleanly. The ester is then easily hydrolyzed in a subsequent step to reveal the desired carboxylic acid.

Q: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) as the base in the first step?

A: Yes, NaOH can be used.[8] However, K₂CO₃ is often preferred in solvents like DMF or acetone because it is less hygroscopic, easier to handle, and sufficiently basic to deprotonate the phenol without being so strong that it promotes side reactions. If using NaOH, ensure conditions are well-controlled, as it is a very strong base.

Q: What is the advantage of using a phase-transfer catalyst (PTC)?

A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate reactions between reagents that are in different, immiscible phases (e.g., a solid and a liquid, or an aqueous and an organic liquid).[9][11] In this synthesis, the potassium phenoxide salt has limited solubility in DMF. The quaternary ammonium cation of the PTC can form an ion pair with the phenoxide anion, and this larger, more lipophilic ion pair is much more soluble in the organic solvent. This increases the effective concentration of the nucleophile in the solution, leading to a significantly faster reaction rate, often at lower temperatures.[1][10]

Q: My starting material is 4-methylbenzoic acid. Can I convert it to the required methyl 4-(bromomethyl)benzoate?

A: Yes, this transformation is a standard benzylic bromination. The most common method is a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), followed by esterification of the carboxylic acid. Careful control of the stoichiometry is needed to avoid di-bromination.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Journal of Chemical Education. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • NCBI Bookshelf. (1996). Gemfibrozil - Some Pharmaceutical Drugs. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • WikiMili. (2021). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2015). An Improved New Path to Synthesize Gemfibrozil. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2000). Synthesis of gemfibrozil. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693504B - A kind of preparation method of gemfibrozil.
  • Patsnap. (2020). Synthesis and preparation process of 4-phenoxybenzoic acid. Retrieved from [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Google Patents. (n.d.). CN105693504A - Preparation method of gemfibrozil.
  • NIH. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

Sources

Optimization

Troubleshooting solubility issues of benzoic acid derivatives in aqueous buffers

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aqueous Solubility in Buffer Systems Introduction Welcome to the technical support hub for small molecule formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Aqueous Solubility in Buffer Systems

Introduction

Welcome to the technical support hub for small molecule formulation. Benzoic acid scaffolds are ubiquitous in drug discovery (e.g., NSAIDs, preservatives, metabolic intermediates), yet they present a deceptive solubility profile. While often assumed to be soluble due to their polarity, they function as weak acids (


). Their solubility is not a static number but a dynamic variable dependent on pH, ionic strength, and co-solvent history.

This guide moves beyond basic "shake and wait" instructions. It provides the mechanistic causality required to troubleshoot precipitation, "oiling out," and inconsistent assay data.

Module 1: The pH Factor (The Master Switch)

The Mechanism

The solubility of benzoic acid derivatives is governed by the Henderson-Hasselbalch equation .


[1][2][3]
  • Below

    
     (Acidic):  The molecule exists primarily in its protonated, neutral form (
    
    
    
    ). This form has low intrinsic solubility (
    
    
    ), typically driven only by Van der Waals forces.
  • Above

    
     (Basic):  The molecule deprotonates to the anionic form (
    
    
    
    ). Solubility increases exponentially because the charged species is highly solvated by water.

Rule of Thumb: To ensure robust solubility, the buffer pH must be at least


 .[3] At this point, 99% of the compound is ionized.
Reference Data: of Common Derivatives
CompoundSubstituent EffectApprox.[4][5][6][7][8]

Intrinsic Solubility (

)
Benzoic Acid Standard4.20~3.4 g/L (25°C)
Salicylic Acid Ortho-OH (H-bonding)2.97~2.2 g/L
4-Hydroxybenzoic Acid Para-OH4.48~5.0 g/L
4-Aminobenzoic Acid Electron Donating4.78~6.0 g/L
4-Nitrobenzoic Acid Electron Withdrawing3.40~0.4 g/L
Troubleshooting Workflow: pH Issues

pH_Troubleshooting start Precipitation Observed check_ph Measure Supernatant pH start->check_ph compare Compare pH vs pKa check_ph->compare decision_low pH < pKa + 1.5 compare->decision_low Too Acidic decision_high pH > pKa + 2.0 compare->decision_high pH OK action_buffer Buffer Capacity Failure Increase Buffer Conc. or Switch Buffer System decision_low->action_buffer action_salt Salt/Counter-ion Issue Check Common Ion Effect decision_high->action_salt

Figure 1: Decision logic for diagnosing pH-related precipitation events.

FAQ: pH & Buffers

Q: I prepared a 50mM buffer at pH 7.4, but my compound precipitated. Why? A: Check the final pH. Dissolving a weak acid into a buffer consumes the buffer's basic components. If your compound concentration is high (e.g., 10mM) and your buffer capacity is low (e.g., 10mM Phosphate), the compound itself will acidify the solution, dropping the pH below the solubility threshold.

  • Fix: Ensure buffer concentration is at least 5x the compound concentration.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Proceed with caution. PBS contains high sodium (~137mM). If you are using a Potassium salt of your benzoic acid derivative, the high sodium background may force precipitation of the less soluble Sodium salt species (Common Ion Effect).

Module 2: The Co-solvent Trap (DMSO Dilution)

The Mechanism

Researchers often store compounds as 10mM stocks in DMSO. When diluted into aqueous buffer, two competing forces occur:

  • Kinetic Solubility: The compound is momentarily supersaturated. It looks dissolved.

  • Thermodynamic Equilibrium: Over time (minutes to hours), the system seeks its lowest energy state.[9] If the aqueous concentration exceeds

    
    , the compound will crash out, often forming crystals or an amorphous "oil."
    

The "Log-Linear" Trap: Solubility does not decrease linearly with DMSO reduction; it decreases logarithmically. A shift from 5% DMSO to 1% DMSO can drop solubility by an order of magnitude.

Experimental Protocol: Kinetic Solubility Screen

Use this to determine the "working limit" for biological assays.

  • Preparation: Start with 10mM DMSO stock.

  • Spiking: Add stock to buffer (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100

    
    . Keep final DMSO constant (e.g., 1%).
    
  • Incubation: Shake for 90 minutes at RT.

  • Detection (Nephelometry): Measure light scattering (turbidity).

    • Self-Validation: If OD > 0.005 above background, precipitation has occurred.

  • Confirmation: Centrifuge (3000g, 10 min), sample supernatant, and analyze via HPLC-UV.

Troubleshooting Workflow: DMSO "Crash Out"

DMSO_Dilution stock 10mM DMSO Stock dilution Dilute into Aqueous Buffer stock->dilution state State Check dilution->state clear Clear Solution (Metastable?) state->clear No Turbidity cloudy Immediate Precipitate state->cloudy Turbid action_slow Wait 24h Check for Crystals clear->action_slow action_inter Use Intermediate Dilution (Step-down Method) cloudy->action_inter

Figure 2: Workflow for assessing stability of DMSO dilutions.

Q: My compound oils out (forms liquid droplets) instead of crystallizing. A: This is "Liquid-Liquid Phase Separation" (LLPS). It happens when the melting point of the solvated solid is depressed below room temperature.

  • Fix: This is a thermodynamic dead-end. You must improve intrinsic solubility (adjust pH) or add a surfactant (e.g., 0.01% Tween-80) to stabilize the dispersion.

Module 3: Salt Selection & Ionic Strength

The Mechanism

Converting a benzoic acid derivative to a salt (e.g., Sodium Benzoate) improves dissolution rate, but not necessarily equilibrium solubility in a buffered system.

  • The Reaction:

    
    
    
  • The Risk: In a high-salt buffer (like saline), the solubility product (

    
    ) governs stability.
    
    
    
    
    If you add a sodium salt of your drug into a buffer already high in sodium, you drive the equilibrium backward toward precipitation.
Protocol: Thermodynamic Solubility (The Gold Standard)

Use this for formulation and precise physical chemistry data.

  • Excess Solid: Weigh 5-10 mg of solid compound into a glass vial.

  • Media Addition: Add 1.0 mL of the target buffer (e.g., Phosphate pH 7.4).

  • Equilibration: Shake at constant temp (25°C) for 24 to 48 hours .

    • Why? To allow the crystal lattice to break down and re-equilibrate.

  • pH Check (Critical): Measure pH at the end of the experiment. If it drifted >0.1 units, the data is invalid.

  • Separation: Filter (PVDF 0.22

    
    , pre-saturated) or Centrifuge (15,000g).
    
  • Quantification: HPLC-UV of the filtrate.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pH-solubility profiles).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from

  • Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences.
  • NIST Chemistry WebBook. (n.d.). Benzoic Acid & Derivatives pKa Data. Retrieved from

  • BenchChem. (2025).[10] Resolving poor solubility of Benzoic acid derivatives in aqueous buffers. Retrieved from

Sources

Troubleshooting

Minimizing ester hydrolysis side reactions during synthesis

Welcome to the Ester Stability Technical Support Center. Current System Status: ONLINE | Ticket Queue: OPEN User Role: Senior Application Scientist Subject: Minimizing Ester Hydrolysis Side Reactions During Synthesis Ref...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Stability Technical Support Center. Current System Status: ONLINE | Ticket Queue: OPEN

User Role: Senior Application Scientist Subject: Minimizing Ester Hydrolysis Side Reactions During Synthesis Reference ID: EST-STAB-2024

Introduction: The Stability Paradox

You are likely here because your ester—designed to be a stable protecting group or a prodrug motif—has prematurely cleaved, turning your yield into a mixture of carboxylic acid sludge.

Ester hydrolysis is not random; it is a deterministic failure of steric shielding or electronic gating against nucleophilic attack. This guide treats your synthesis as a system to be debugged. We will isolate the error source (Acid, Base, or Nucleophile) and patch the protocol.

Tier 1: Diagnostic & Prevention (Root Cause Analysis)

Ticket #101: "My ester is cleaving during acidic deprotection (e.g., Boc removal)."

Diagnosis: Acid-Catalyzed Hydrolysis (


 Mechanism).
Root Cause:  You are likely using aqueous acid (HCl/Dioxane or HBr/Acetic Acid) where water is the nucleophile. Protonation of the carbonyl oxygen activates the ester, lowering the activation energy for water to attack.

The Fix: Switch to Anhydrous Protonolysis . Water cannot act as a nucleophile if it is not present. The proton source must be non-aqueous.

Protocol: Anhydrous Boc Deprotection (The "TFA/DCM" Patch)

  • Dissolve substrate in anhydrous CH₂Cl₂ (DCM).

  • Add Scavenger: Add 2-5 eq. of triethylsilane (TES) or 1,3-dimethoxybenzene if tert-butyl cations are generated (prevents alkylation of the ester).

  • Add Acid: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Ratio: 1:4 TFA:DCM.

  • Monitor: Run TLC every 15 mins.

  • Quench: Do NOT add water. Remove volatiles in vacuo first. Co-evaporate with toluene to remove residual TFA.

Alternative Mild Reagents (If TFA is too harsh):

  • TMSOTf / 2,6-Lutidine: Cleaves Boc without touching methyl esters.

  • Oxalyl Chloride in MeOH: Generates anhydrous HCl in situ for mild deprotection [1].

Ticket #102: "My ester hydrolyzed during a basic reaction (e.g., alkylation)."

Diagnosis: Saponification (


 Mechanism).
Root Cause:  Hydroxide (

) is a potent nucleophile. Even "anhydrous" bases like NaH or KOtBu can generate hydroxide if the solvent is wet or if the reaction produces water as a byproduct.

The Fix: Steric Shielding & Soft Enolization. If you must use base, you must make the ester carbonyl inaccessible or the base non-nucleophilic.

Data: Relative Rates of Alkaline Hydrolysis The following table illustrates how steric bulk at the


-carbon exponentially decreases hydrolysis rates (Taft Steric Effects) [2].
Ester Structure (R-COOR')Relative Rate (

)
Stability Rating
Methyl (

)
1.00Critical (Fastest Hydrolysis)
Ethyl (

)
0.60Low
Isopropyl (

)
0.15Moderate
tert-Butyl (

)
0.008High (Resistant)
Mesitoate (2,4,6-Me-Ph)< 0.0001Fortress (Requires forcing conditions)

Strategic Adjustment: If your methyl ester is cleaving, switch to a tert-butyl ester or a sterically hindered ester (e.g., adamantyl) early in the synthesis.

Tier 2: Visualization of Failure Modes

To fix the reaction, you must visualize the attack vector. The diagram below maps the decision logic for troubleshooting ester instability.

EsterTroubleshooting Start Start: Ester Instability Detected CheckCond Check Reaction pH Start->CheckCond Acidic Acidic Conditions (Deprotection) CheckCond->Acidic pH < 4 Basic Basic Conditions (Alkylation/Coupling) CheckCond->Basic pH > 10 Workup Neutral/Workup (Extraction) CheckCond->Workup During Isolation MechA Mechanism: A_AC2 (Protonation -> Water Attack) Acidic->MechA MechB Mechanism: B_AC2 (Direct OH- Attack) Basic->MechB MechW Mechanism: pH Drift (Local Hotspots) Workup->MechW FixA1 Fix: Anhydrous Acid (TFA/DCM, HCl/Dioxane) MechA->FixA1 FixA2 Fix: Alternative Lewis Acid (TMSI, ZnBr2) MechA->FixA2 FixB1 Fix: Steric Bulk (t-Bu Ester vs Me Ester) MechB->FixB1 FixB2 Fix: Non-Nucleophilic Base (LiHMDS, LDA vs NaOMe) MechB->FixB2 FixW1 Fix: Cold Buffer Quench (Phosphate pH 7.0) MechW->FixW1

Figure 1: Decision Logic for Ester Stabilization. Identify the pH regime to select the correct mitigation strategy.

Tier 3: Advanced Troubleshooting (The "Silent Killers")

Ticket #301: "My product disappears during aqueous workup."

Diagnosis: Quench-Induced Hydrolysis. Root Cause: When quenching a reaction (especially one involving Lewis acids like


 or 

), the addition of water creates massive exotherms and transient pockets of extreme pH (super-acidic or super-basic), which cleave sensitive esters instantly.

The Fix: The "Cold-Buffer" Protocol Never quench with pure water or strong base. Use a dual-buffered system.

Step-by-Step Protocol:

  • Cool: Chill the reaction mixture to -10°C or lower.

  • Prepare Buffer: Make a saturated solution of Ammonium Chloride (

    
    )  (weakly acidic, buffers basic pockets) or Sodium Phosphate (
    
    
    
    )
    (buffers acidic pockets).
  • Slow Addition: Add the buffer dropwise with vigorous stirring.

  • Phase Separation: Extract immediately with cold Ethyl Acetate.

  • Dry Fast: Dry over

    
     and filter quickly. Do not leave the ester sitting in contact with the aqueous layer.
    
Ticket #404: "I have a Methyl Ester, but I wanted an Ethyl Ester."

Diagnosis: Unwanted Transesterification. Root Cause: You used Ethanol as a solvent (or co-solvent) in the presence of a catalyst (acid or base). The solvent attacked the carbonyl, swapping the alkoxy group.

The Fix: Solvent Matching.

  • Rule: If your ester is

    
    , your solvent must be Methanol (MeOH). If your ester is 
    
    
    
    , use Ethanol (EtOH).
  • Alternative: Use non-nucleophilic alcohols like Isopropanol (IPA) or tert-Butanol if solubility permits, as they are kinetically slower to transesterify due to sterics [3].

Tier 4: Niche Cases (Enzymatic & Chemoselectivity)

Q: Can I hydrolyze a methyl ester in the presence of a tert-butyl ester? A: Yes. This is a classic Chemoselective Orthogonality case.

  • Protocol: Use LiOH in THF/Water at 0°C.

  • Mechanism: The methyl ester is sterically accessible and hydrolyzes via

    
    . The tert-butyl ester is too bulky for the hydroxide to attack at low temperatures.
    
  • Result: The methyl ester becomes a carboxylic acid; the Boc/t-Bu ester remains intact.

Q: Can I remove a benzyl ester without touching a methyl ester? A: Yes. Use Hydrogenolysis (


).
  • Mechanism: This is not hydrolysis.[1] It is a cleavage of the C-O bond via catalytic hydrogenation.

  • Benefit: Completely neutral conditions. No acid or base exposure, meaning zero risk of methyl ester hydrolysis.

References

  • University of Kentucky X-Ray Crystallography Facility. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[2] Retrieved from [Link]

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York.[3] (Foundational text on steric parameters

    
    ).
    
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.).[3] John Wiley & Sons.[3] (The authoritative guide on stability conditions).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Optimizing 1H NMR Characterization of 4-[(3,5-dimethylphenoxy)methyl]benzoic Acid

Executive Summary Product Focus: 4-[(3,5-dimethylphenoxy)methyl]benzoic acid Analytical Context: Structural validation and purity assessment via Proton Nuclear Magnetic Resonance ( H NMR). This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 4-[(3,5-dimethylphenoxy)methyl]benzoic acid Analytical Context: Structural validation and purity assessment via Proton Nuclear Magnetic Resonance (


H NMR).

This guide provides a technical comparison of analytical methodologies for characterizing 4-[(3,5-dimethylphenoxy)methyl]benzoic acid. Unlike simple small molecules, this compound presents a "hybrid" challenge: it contains a polar, hydrogen-bonding carboxylic acid tail and a lipophilic, ether-linked dimethylphenyl head.

We compare two primary analytical workflows:

  • The Routine Standard: CDCl

    
     (Chloroform-d) at 300/400 MHz.[1]
    
  • The High-Fidelity Alternative: DMSO-d

    
     (Dimethyl sulfoxide-d
    
    
    
    ) at 600 MHz.[1]

Key Finding: While CDCl


 is sufficient for rough confirmation, DMSO-d

is the superior alternative
for pharmaceutical-grade validation.[1] It stabilizes the carboxylic acid proton (allowing for quantitative integration) and resolves critical aromatic overlaps that occur in chlorinated solvents.[1]

Comparative Analysis: Solvent & Field Strength Performance

The choice of solvent and magnetic field strength drastically alters the spectral "performance"—defined here as resolution, integration accuracy, and structural confirmation capability.

Table 1: Performance Matrix (CDCl vs. DMSO-d )
FeatureAlternative A: CDCl

(Routine)
Alternative B: DMSO-d

(Recommended)
Technical Insight
-COOH Proton Poor. Often broad, drifting (10-12 ppm), or invisible due to exchange.[1]Excellent. Sharp singlet at ~12.9 ppm.[1]DMSO forms strong H-bonds with the acid, "locking" the proton in place for integration (1H).
Solubility Moderate. Risk of precipitation at high concentrations needed for

C.
High. Dissolves the polar acid moiety effectively.[1]Critical for detecting minor impurities (<1%).[1]
Aromatic Resolution Compressed. The benzoic AA'BB' system may overlap with the phenoxy signals.[1]Expanded. Higher polarity induces greater chemical shift dispersion.[1]Essential for confirming the para-substitution pattern.
Water Signal ~1.56 ppm (Usually non-interfering).[1][2]~3.33 ppm (Can obscure mid-range signals).[1]Requires dry DMSO ampoules to prevent water interference.[1]
Field Strength Impact (300 MHz vs. 600 MHz)
  • 300 MHz: The aromatic region (6.5 – 8.0 ppm) appears as a complex envelope.[1] The coupling of the benzoic acid ring (AA'BB' system) may blur into the phenoxy singlets.[1]

  • 600 MHz: clearly resolves the AA'BB' doublet-of-doublets from the benzoic acid, distinguishing them from the singlets of the 3,5-dimethylphenoxy ring. This proves the para substitution on the benzoic ring and the meta substitution on the phenoxy ring.[1]

Detailed Spectral Assignment (Optimized Method)

Conditions: 600 MHz, DMSO-d


, 298 K.
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.[1]
Structural Logic

The molecule is segmented into three distinct magnetic environments:[1]

  • Fragment A (Benzoic Acid): Electron-withdrawing -COOH deshields ortho protons significantly.[1]

  • Fragment B (Linker): A methylene (-CH

    
    -) bridge.[1]
    
  • Fragment C (Phenoxy): Electron-donating oxy-group shields the ring; 3,5-dimethyl pattern creates symmetry.[1]

Table 2: Chemical Shift Assignments
Shift (

, ppm)
Mult.Int.[1][3][4][5]AssignmentStructural Justification
12.90 - 13.10 bs 1H -COOHCarboxylic acid proton.[1] Broadened by H-bonding but distinct in DMSO.[1]
7.95 - 8.00 d 2H Ar-H (Benzoic, ortho to COOH)Deshielded by the carbonyl anisotropy.[1] Part of AA'BB' system (

Hz).[1]
7.55 - 7.60 d 2H Ar-H (Benzoic, meta to COOH)Shielded relative to the ortho set.[1] Part of AA'BB' system.[1][3]
6.65 s 1H Ar-H (Phenoxy, para)Position 4 on the phenoxy ring.[1]
6.60 s 2H Ar-H (Phenoxy, ortho)Positions 2,6 on the phenoxy ring.[1] Symmetry makes these chemically equivalent.[1]
5.15 s 2H -CH

-O-
Benzylic methylene.[1] Deshielded by the adjacent oxygen and phenyl ring.[1]
2.23 s 6H -CH

Methyl groups on the phenoxy ring.[1] High field, chemically equivalent.

Note: bs = broad singlet, d = doublet, s = singlet. Shifts are approximate (


 0.05 ppm) depending on concentration and temperature.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, follow this protocol. It includes a "self-check" step to verify the solvent choice.[1]

Step 1: Sample Preparation
  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Why DMSO? As established in Table 1, this ensures the -COOH proton is visible for integration.[1]

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear. If particles remain, sonicate for 1 minute.

  • Transfer: Filter through a glass wool plug into a precision NMR tube (5 mm).

Step 2: Acquisition Parameters (Standard 1H)
  • Pulse Angle: 30° (to ensure relaxation).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The -COOH proton has a long T1 relaxation time.[1] A short D1 will suppress its integral, leading to false purity calculations.

  • Scans (NS): 16 or 32 (sufficient for >95% purity).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The large DMSO water peak (3.33 ppm) often distorts automatic phasing.[1]

  • Integration Logic (The Self-Check):

    • Calibrate the Methyl singlet (2.23 ppm) to 6.00 .

    • Check: Does the Methylene singlet (5.15 ppm) integrate to 2.00 (

      
       0.1)?
      
    • Check: Does the Aromatic region sum to 7.00 ? (Benzoic 4H + Phenoxy 3H).

    • If the Methylene integral is low:[1] The compound may have hydrolyzed or the ether linkage is cleaved.[1]

    • If the COOH is missing: Check if the solvent was "wet" (water exchange) or switch to dry DMSO.[1]

Visualizations

Diagram 1: Structural Assignment Logic

This workflow illustrates how to assign the specific peaks based on electronic effects (Shielding/Deshielding).[1]

G Molecule 4-[(3,5-dimethylphenoxy)methyl] benzoic acid FragmentA Benzoic Acid Ring (Electron Withdrawing) Molecule->FragmentA FragmentB Ether Linker (-CH2-O-) Molecule->FragmentB FragmentC Dimethylphenoxy Ring (Electron Donating) Molecule->FragmentC SignalA Low Field (7.5 - 8.0 ppm) AA'BB' Pattern FragmentA->SignalA Deshielding Effect SignalB Mid Field (~5.15 ppm) Singlet (2H) FragmentB->SignalB O-Deshielding SignalC High Field Aromatic (~6.6 ppm) Singlets (1H + 2H) FragmentC->SignalC Shielding Effect SignalD Aliphatic (~2.23 ppm) Singlet (6H) FragmentC->SignalD Methyls

Caption: Logical flow of spectral assignment based on electronic environments of the three molecular fragments.

Diagram 2: Solvent Selection Decision Tree

A self-validating workflow to determine the correct solvent for purity analysis.[1]

SolventSelect Start Start: Select Solvent Choice1 Is Quantitative COOH Integration Required? Start->Choice1 CDCl3 Route A: CDCl3 (Routine ID) Choice1->CDCl3 No (Quick Check) DMSO Route B: DMSO-d6 (Full Characterization) Choice1->DMSO Yes (Purity/Validation) ResultA Outcome: - COOH Broad/Missing - Good for non-polar impurities - Fast Evaporation CDCl3->ResultA ResultB Outcome: - COOH Sharp (1H) - Distinct Aromatics - Harder to recover sample DMSO->ResultB

Caption: Decision matrix for selecting CDCl3 vs. DMSO-d6 based on analytical requirements.

References

  • Abraham, R. J., et al. (2006).[6] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    H chemical shifts." Magnetic Resonance in Chemistry.
  • Gottlieb, H. E., et al. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][6][8] (General reference for AA'BB' systems and substituent effects).

  • Reich, H. J. (2020).[1] "Structure Determination Using NMR." University of Wisconsin-Madison / ACS Division of Organic Chemistry.[1]

Sources

Comparative

Definitive Guide to Purity Validation: Elemental Analysis of C16H16O3 (Stilbenoid Derivatives)

Executive Summary: The "Truth Serum" of Chemical Purity In the development of small molecule therapeutics, particularly stilbenoid derivatives with the formula C₁₆H₁₆O₃ (e.g., Pterostilbene, 3,5,4'-trimethoxystilbene), r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Truth Serum" of Chemical Purity

In the development of small molecule therapeutics, particularly stilbenoid derivatives with the formula C₁₆H₁₆O₃ (e.g., Pterostilbene, 3,5,4'-trimethoxystilbene), researchers often rely heavily on HPLC-UV. While HPLC is excellent for detecting structurally related organic impurities, it suffers from a critical "blind spot": it cannot detect non-chromophoric contaminants such as residual water, inorganic salts, silica from chromatography columns, or trapped solvents.

Elemental Analysis (CHN Combustion) serves as the ultimate validation step—a "truth serum" that measures the bulk purity of the entire sample mass, not just the UV-active portion. This guide details the validation protocol for C₁₆H₁₆O₃, contrasting EA with HPLC and qNMR, and provides a self-validating workflow for confirming >99.5% purity.

The Target Analyte: C₁₆H₁₆O₃

To validate purity, we must first establish the theoretical baseline. For a molecule with the stoichiometry C₁₆H₁₆O₃, the mass balance is precise.

  • Molecular Weight: 256.30 g/mol [1]

  • Theoretical Composition:

    • Carbon (C): 74.98%

    • Hydrogen (H): 6.29%

    • Oxygen (O): 18.73% (Calculated by difference or direct analysis)

Application Context: Compounds of this class (methylated stilbenes) are highly lipophilic. They prone to solvent inclusion (trapping dichloromethane or ethyl acetate in the crystal lattice) and static retention (holding silica dust). These physical properties make EA superior to HPLC for final batch release.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods. Note that EA is the only method that validates the weighed mass against the chemical structure.

FeatureElemental Analysis (CHN) HPLC-UV (PDA) qNMR (Quantitative NMR)
Primary Detection Bulk weight % of Elements (C, H, N)UV-Absorption (Chromophores)Proton/Carbon Environment
Blind Spots Isomers (same formula)Salts, Water, Silica, SolventsParamagnetic impurities, low sensitivity
Precision High (<0.2% variance)High (for related substances)Medium (integral errors)
Inorganic Detection Excellent (Inorganics lower %C)None (Transparent to UV)Poor (unless specific nuclei targeted)
Sample Requirement Destructive (~2 mg)Non-destructive (dissolved)Non-destructive (dissolved)
Role in C₁₆H₁₆O₃ Confirms absence of solvation/saltsConfirms absence of isomersAbsolute quantification standard

Scientific Integrity: The Self-Validating Protocol

Phase 1: Pre-Analysis Conditioning (Critical)
  • Causality: C₁₆H₁₆O₃ stilbenoids often crystallize with solvent molecules. Running EA on "wet" samples will artificially lower the Carbon % (if water is present) or skew it (if organic solvent is present).

  • Protocol:

    • Dry sample at 40°C under high vacuum (<1 mbar) for 12 hours.

    • Perform TGA (Thermogravimetric Analysis) if available to confirm volatile loss.

Phase 2: Combustion Analysis (The Flash Method)
  • Instrument: Automated CHN Analyzer (e.g., Elementar, PerkinElmer).

  • Mechanism:

    • Purge: Helium carrier gas removes atmospheric N₂.

    • Combustion: Sample (~2 mg) drops into a combustion tube at 900–1000°C with a pulse of pure Oxygen.

    • Reaction:

      
      .
      
    • Reduction: Gases pass over Copper at 600°C to remove excess O₂ and reduce Nitrogen oxides to N₂.

    • Detection: Thermal Conductivity Detector (TCD) measures gas peaks.

Phase 3: Acceptance Criteria & Calculation

The industry standard for publication (JOC, JACS) and regulatory purity (ICH Q6A context) is a tolerance of ±0.4% absolute deviation from theoretical values.

For C₁₆H₁₆O₃:

  • Acceptable Carbon Range: 74.58% – 75.38%

  • Acceptable Hydrogen Range: 5.89% – 6.69%

Expert Insight: If your Carbon result is 74.0% (0.98% low), do not assume the synthesis failed. This specific deviation usually indicates ~1.3% trapped water or inorganic salt contamination (silica).

Visualization of Workflows

Diagram 1: The Purity Validation Workflow

This diagram illustrates the decision matrix for validating a new batch of C₁₆H₁₆O₃.

PurityValidation Start Crude C16H16O3 (Isolated Solid) Drying Vacuum Drying (40°C, <1 mbar, 12h) Start->Drying Analysis Parallel Analysis Drying->Analysis HPLC HPLC-UV (Check Isomers) Analysis->HPLC EA Elemental Analysis (Check Bulk Purity) Analysis->EA Decision Compare Results HPLC->Decision EA->Decision Pass Release Batch (>99.5% Pure) Decision->Pass Both Pass Fail_HPLC Recrystallize (Remove Isomers) Decision->Fail_HPLC HPLC purity <98% Fail_EA Diagnose Contaminant (Salt/Solvent/Water) Decision->Fail_EA EA deviation >0.4% Fail_HPLC->Start Reprocess Fail_EA->Drying If Solvent Trapped

Figure 1: Integrated workflow for validating C₁₆H₁₆O₃ purity, emphasizing the parallel necessity of HPLC and EA.

Diagram 2: Interpreting EA Failure (The Logic Tree)

When EA fails, the direction of the error reveals the contaminant.

EAFailureLogic Result EA Result vs Theoretical LowC Carbon Low (<74.5%) Result->LowC HighC Carbon High (>75.4%) Result->HighC Inorganic Inorganic Contamination (Silica/Salts) LowC->Inorganic If %H is normal Water Hygroscopic Water (Check %H increase) LowC->Water If %H is high Solvent Trapped Solvent (e.g., Toluene/EtOAc) HighC->Solvent If solvent C% > Sample C% Combustion Incomplete Combustion (Graphitization) HighC->Combustion Soot observed

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations outside the ±0.4% threshold.

Experimental Case Study

Scenario: A research lab synthesized 3,5,4'-trimethoxystilbene (C₁₆H₁₆O₃).

  • HPLC Result: 99.8% purity (Single peak at 254 nm).

  • Initial EA Result: C: 73.10%, H: 6.40%. (Theoretical C: 74.98%).

Analysis:

  • HPLC indicates the organic structure is correct and free of isomers.

  • EA Carbon is 1.88% low . This is a "Fail."

  • Diagnosis: The sample is "diluted" by something invisible to UV.

  • Investigation: The synthesis used silica gel chromatography. A residue test confirmed 2.5% non-combustible ash (silica).

  • Resolution: The sample was filtered through a 0.2 µm PTFE membrane and recrystallized.

  • Final EA: C: 74.91%, H: 6.32%. Pass.

References

  • International Conference on Harmonisation (ICH). "Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ICH Guidelines. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Niazi, S. K. "Handbook of Pharmaceutical Manufacturing Formulations." CRC Press. [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Phenoxy Benzoic Acid Derivatives in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Hepatocellular Carcinoma with Phenoxy Benzoic Acid Derivatives Hepatocellular carcinoma (HCC) remains a significant global health ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Hepatocellular Carcinoma with Phenoxy Benzoic Acid Derivatives

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. This has spurred the exploration of novel chemical scaffolds with potent anti-cancer activity. Among these, phenoxy benzoic acid and its related derivatives have emerged as a promising class of compounds. Their structural versatility allows for modifications that can enhance cytotoxic efficacy and selectivity against cancer cells. The human hepatoma cell line, HepG2, serves as a well-established and reliable in vitro model for studying the effects of potential chemotherapeutic agents on liver cancer. This guide provides a comparative analysis of the cytotoxic effects of various phenoxy benzoic acid derivatives on HepG2 cells, delving into the experimental data, underlying molecular mechanisms, and the methodologies to assess them.

Comparative Cytotoxicity: A Quantitative Analysis

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. Recent studies have evaluated a range of phenoxy benzoic acid and phenoxyacetamide derivatives, revealing significant differences in their cytotoxic activity against HepG2 cells.

Derivative Name/IdentifierIC50 (µM) in HepG2 CellsReference CompoundReference Compound IC50 (µM)Source
Phenoxyacetamide Derivative I1.435-Fluorouracil5.32[1][2]
Phenoxyacetamide Derivative II6.525-Fluorouracil5.32[1][2]
Pyridazine hydrazide appended phenoxy acetic acid6.9 ± 0.75-Fluorouracil8.3 ± 1.8[1]
3-Phenoxybenzoic acid (3-PBA)1041.24 (LC50)--[3]
4-phenoxy-phenyl isoxazole derivative (6l)0.26DoxorubicinNot Specified[4]
4-phenoxy-phenyl isoxazole derivative (6g)1.73DoxorubicinNot Specified[4]

The data clearly indicates that structural modifications to the core phenoxy benzoic acid scaffold can dramatically impact cytotoxicity. For instance, the phenoxyacetamide derivatives show potent activity, with Compound I being significantly more effective than the standard chemotherapeutic drug 5-Fluorouracil.[1][2] The 4-phenoxy-phenyl isoxazole derivatives also demonstrate high potency, with compound 6l exhibiting an IC50 value in the nanomolar range.[4] In contrast, the metabolite 3-phenoxybenzoic acid shows considerably weaker cytotoxicity.[3] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anti-cancer properties of this class of compounds.

Unraveling the Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many phenoxy benzoic acid derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events, ultimately leading to the elimination of the cancer cell. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the final stages of apoptosis.

Several studies have shown that treatment of HepG2 cells with cytotoxic phenoxy benzoic acid derivatives leads to:

  • Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like Bax, which promotes apoptosis.[5]

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2, which normally protect the cell from apoptosis.[3][5]

  • Activation of caspases: Increased activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[3][5]

The shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in cell death.[6][7]

Below is a diagram illustrating the intrinsic apoptotic pathway commonly activated by phenoxy benzoic acid derivatives in HepG2 cells.

G cluster_0 Phenoxy Benzoic Acid Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade PBA Phenoxy Benzoic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) PBA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) PBA->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G A Seed HepG2 cells in 96-well plate B Treat with phenoxy benzoic acid derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of the phenoxy benzoic acid derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Rationale: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. This provides mechanistic insight into how the phenoxy benzoic acid derivatives induce cell death by examining changes in the expression levels of key regulatory proteins like Bcl-2, Bax, and the activation of caspases. [8] Protocol:

  • Protein Extraction: After treatment with the test compound, lyse the HepG2 cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that phenoxy benzoic acid derivatives represent a versatile and potent class of compounds for inducing cytotoxicity in HepG2 liver cancer cells. The significant variations in IC50 values underscore the critical role of structural modifications in determining anti-cancer efficacy. The primary mechanism of action for the more potent derivatives appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade.

The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. Future research should focus on expanding the library of phenoxy benzoic acid derivatives and conducting comprehensive structure-activity relationship studies to identify the key pharmacophoric features required for optimal cytotoxicity and selectivity. Furthermore, in vivo studies using animal models are warranted to validate the therapeutic potential of the most promising lead compounds identified in these in vitro screens.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). PMC. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PubMed. [Link]

  • Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. (2021). PubMed. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]

  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025). Journal of King Saud University - Science. [Link]

  • Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. (2019). Frontiers in Chemistry. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (n.d.). Semantic Scholar. [Link]

  • Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. (2015). Arabian Journal of Chemistry. [Link]

  • Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. (n.d.). NCBI. [Link]

Sources

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